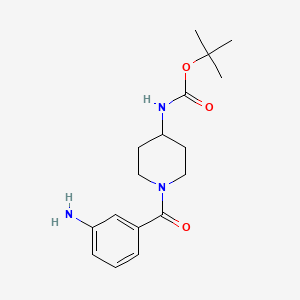
1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester
描述
1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester is a chemical compound known for its unique structural properties and reactivity. It is used in various scientific research applications, including drug development and materials synthesis .
准备方法
The synthesis of 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester typically involves the reaction of 3-aminobenzoic acid with piperidine-4-carboxylic acid tert-butyl ester under specific conditions. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Coupling Reactions: It is also involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
科学研究应用
1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用机制
The mechanism of action of 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
相似化合物的比较
1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester can be compared with similar compounds such as:
4-(Boc-amino)benzylamine:
tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate: This compound has a similar piperidine structure but includes a pyridine ring, which imparts different chemical properties.
生物活性
1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester (CAS Number: 73874-95-0) is a compound of interest in medicinal chemistry, particularly for its potential antimicrobial properties. Recent studies have highlighted its biological activity, specifically against various strains of bacteria, including multidrug-resistant pathogens.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with an aminobenzoyl group and a tert-butyl carbamate moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent research has demonstrated that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. The following table summarizes its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Depolarization of bacterial cytoplasmic membrane |
| Vancomycin-resistant Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Disruption of membrane potential |
| Staphylococcus epidermidis | Low concentrations comparable to last resort antibiotics | Bactericidal action |
The compound's high selectivity for bacterial cells over mammalian cells, such as lung MCR-5 and skin BJ fibroblast cell lines, indicates its potential as a safe therapeutic agent with minimal cytotoxicity .
The mechanism by which this compound exerts its antibacterial effects primarily involves the depolarization of the bacterial membrane . This leads to the dissipation of the membrane potential, which is critical for bacterial survival and function . The compound's ability to disrupt biofilm formation further enhances its efficacy against persistent infections caused by biofilm-forming strains like MRSA and Staphylococcus epidermidis .
Case Studies
A study conducted on the efficacy of this compound against drug-resistant strains revealed promising results. In vitro evaluations showed that the compound not only inhibited growth but also exhibited bactericidal properties at concentrations significantly lower than those required for traditional antibiotics like vancomycin and linezolid .
Study Findings:
- In vitro assays demonstrated that the compound effectively reduced bacterial viability in cultures exposed to MRSA.
- Biofilm disruption assays indicated that treatment with the compound significantly decreased biofilm biomass, suggesting its potential use in treating chronic infections associated with biofilms.
属性
IUPAC Name |
tert-butyl N-[1-(3-aminobenzoyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-7-9-20(10-8-14)15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10,18H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNYWTHTAIGDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















